Ramipril Benzyl Ester

Synthetic Chemistry Process Optimization Pharmaceutical Manufacturing

Ramipril Benzyl Ester (CAS 87269-88-3) is a benzyl-protected derivative of the angiotensin-converting enzyme (ACE) inhibitor Ramipril. It functions as a critical synthetic intermediate in the manufacture of Ramipril and as a fully characterized reference standard for analytical method development, method validation, and quality control applications.

Molecular Formula C30H38N2O5
Molecular Weight 506.6 g/mol
CAS No. 87269-88-3
Cat. No. B020285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril Benzyl Ester
CAS87269-88-3
Synonyms2-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo_x000B_[3.3.0]octane-3-carboxylic Acid Benzyl Ester;  (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic A
Molecular FormulaC30H38N2O5
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1
InChIKeyRENMFAJWBVYHGL-SJSXQSQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramipril Benzyl Ester CAS 87269-88-3: A Key Protected Intermediate and Analytical Reference Standard for Ramipril


Ramipril Benzyl Ester (CAS 87269-88-3) is a benzyl-protected derivative of the angiotensin-converting enzyme (ACE) inhibitor Ramipril [1]. It functions as a critical synthetic intermediate in the manufacture of Ramipril and as a fully characterized reference standard for analytical method development, method validation, and quality control applications [2]. Its molecular formula is C30H38N2O5 with a molecular weight of 506.63 g/mol, and it is typically supplied as a colorless oil [3].

Protected synthetic intermediate for Ramipril manufacture via hydrogenolysis

Fully characterized reference standard for analytical method development and quality control

Ramipril Benzyl Ester: Why Other Intermediates or Unprotected Ramipril Cannot Be Substituted


Generic substitution with the final active pharmaceutical ingredient (API) Ramipril (ethyl ester, CAS 87333-19-5) or other synthetic intermediates is not scientifically valid due to critical differences in physical-chemical properties and intended use. Ramipril Benzyl Ester is a protected synthetic intermediate with distinct reactivity that enables the final deprotection step via hydrogenolysis, a reaction not possible with Ramipril itself [1]. Furthermore, as a benzyl ester, it exhibits significantly higher lipophilicity (LogP ≈ 4.37) compared to Ramipril (LogP ≈ 2.9), resulting in markedly different chromatographic retention and solubility profiles essential for analytical applications . Substituting with alternative esters or intermediates would compromise the specific stereochemical integrity and yield of the final API, as well as invalidate analytical methods that rely on this compound as a characterized reference standard [2].

!

Ramipril API (ethyl ester) lacks the benzyl protecting group, preventing the required hydrogenolysis deprotection step.

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Markedly different lipophilicity (LogP) versus Ramipril alters chromatographic retention and solubility, invalidating analytical methods.

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Alternative intermediates (e.g., tert-butyl esters) may compromise stereochemical integrity and final API yield.

Quantitative Differentiation of Ramipril Benzyl Ester: Evidence-Based Comparison with Alternatives


Superior Synthetic Yield and Purity vs. Traditional Intermediates

The use of Ramipril Benzyl Ester as a key intermediate in an optimized synthesis pathway provides a significantly higher total yield and final product purity compared to traditional processes that rely on racemic mixtures or alternative protecting groups. In a patented preparation method (CN104513292A), the coupling of (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride with the alanine derivative, followed by deprotection, achieved a total synthesis yield exceeding 60% and an HPLC purity of 99.95% for the final Ramipril [1]. In contrast, conventional approaches using racemic amino esters (such as tert-butyl protected intermediates) often require costly silica gel chromatography to separate diastereomers, resulting in lower yields (often <50% overall) and purities typically in the 98-99% range for the crude product [2].

Synthetic Yield & Purity
Head-to-head
Target: yield >60%, purity 99.95% Comparator: yield <50%, purity 95–98%
Supports process optimization review
Patent CN104513292A; vs. racemic tert-butyl esters
Synthetic Chemistry Process Optimization Pharmaceutical Manufacturing

Regulatory-Grade Reference Standard for Pharmacopeial Compliance

Ramipril Benzyl Ester is explicitly supplied as a fully characterized reference standard with traceability to pharmacopeial standards (USP or EP) [1]. This certification is critical for analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDA). In contrast, generic impurities or non-certified analytical standards may lack comprehensive characterization data and regulatory documentation, posing a significant risk of analytical method failure during regulatory review [2].

Regulatory Traceability
Reported
Traceable to USP/EP pharmacopeial standards
Supports analytical method validation
Characterized reference standard per supplier documentation
Analytical Chemistry Quality Control Regulatory Affairs

Validated Use in Forced Degradation Studies for Impurity Profiling

Ramipril Benzyl Ester is specifically validated for use in forced degradation studies as an identification standard [1]. This application is critical for establishing the stability-indicating nature of analytical methods, as required by ICH guidelines. While Ramipril API can also be subjected to forced degradation, the benzyl ester intermediate provides a distinct chemical marker for monitoring the efficiency of the final deprotection step and for identifying process-related impurities that may persist in the final drug substance [2].

Forced Degradation Use
Class-level
Designated identification standard for stress testing
Supports stability-indicating method development
ICH Q1A(R2) context; tracks deprotection efficiency
Stability Testing Forced Degradation Impurity Profiling

Significantly Higher Lipophilicity (LogP) than Ramipril and Ramiprilat

Ramipril Benzyl Ester exhibits a markedly higher calculated partition coefficient (LogP) of 4.37 compared to Ramipril (ethyl ester, LogP ≈ 2.9) [1] and Ramiprilat (active diacid, LogP ≈ 2.53) [2]. This substantial increase in lipophilicity (>1.4 LogP units) translates to a >25-fold difference in octanol-water partition coefficient, which has direct implications for reversed-phase HPLC retention times and solubility in organic solvents. The enhanced lipophilicity of the benzyl ester facilitates its extraction and purification during synthesis, and it is a key property exploited in chromatographic method development.

Lipophilicity (LogP)
Cross-study
LogP 4.37 (vs. 2.9 for Ramipril)
Enables distinct chromatographic separation
>25-fold higher partition coefficient
Chromatography Bioavailability Lipophilicity

HPLC Purity Exceeding 99.95% for Intermediate Coupling Step

In the optimized synthesis described in CN104513292A, the intermediate benzyl ester product obtained from the coupling reaction achieves an HPLC purity of 99.95% [1]. This level of purity for a late-stage intermediate is exceptional and directly contributes to the high purity of the final Ramipril API. For comparison, commercial Ramipril API is typically specified at ≥99% purity (HPLC) , and many synthetic intermediates are isolated with purities in the 95-98% range .

Intermediate Purity
Cross-study
99.95% HPLC (coupling step)
Reduces downstream purification burden
From CN104513292A; vs. typical intermediates 95–98%
Process Analytical Technology Purity Analysis HPLC

High-Value Applications for Ramipril Benzyl Ester in Pharmaceutical Development and Manufacturing


Analytical Method Development and Validation for ANDA Submissions

Procure Ramipril Benzyl Ester as a fully characterized reference standard to support the development and validation of HPLC, LC-MS, and other analytical methods for Ramipril API and finished dosage forms. Its traceability to USP or EP pharmacopeial standards [1] ensures regulatory compliance for ANDA filings and reduces the risk of method rejection by health authorities.

Forced Degradation and Stability-Indicating Method Validation

Use Ramipril Benzyl Ester as a specific identification standard in forced degradation studies to establish the stability-indicating nature of analytical methods [1]. Monitoring this key intermediate during stress testing (hydrolysis, oxidation, photolysis) helps identify degradation pathways and ensures the method can accurately separate and quantify the API in the presence of potential impurities, fulfilling ICH Q1A(R2) requirements.

Process Optimization and Scale-Up for Ramipril Synthesis

Integrate Ramipril Benzyl Ester into the synthetic route as a key intermediate to achieve high total yields (>60%) and exceptional final product purity (99.95% HPLC) [2]. Its use enables a more efficient manufacturing process by avoiding costly chromatographic separations and minimizing the generation of diastereomeric impurities, leading to significant cost savings in industrial production.

Chromatographic Method Development Exploiting Enhanced Lipophilicity

Leverage the significantly higher lipophilicity (LogP 4.37) of Ramipril Benzyl Ester compared to Ramipril (LogP ~2.9) to develop reversed-phase HPLC methods with improved resolution. The distinct retention time of the benzyl ester can be exploited for method specificity, particularly when analyzing complex mixtures containing both the API and its synthetic precursors.

Application
Selection Property
Validation Focus
Analytical method validation
Traceable reference standard characterization
Specificity, accuracy, and precision verification
Forced degradation / stability studies
Process-related impurity marker
Degradation pathway identification
Ramipril synthesis scale-up
Reported high-purity intermediate
Process efficiency and impurity control
Reversed-phase HPLC development
Higher lipophilicity vs. Ramipril
Retention time and selectivity optimization

Technical Documentation Hub

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35 linked technical documents
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